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molecular formula C4H4F6O3S B2399020 3,3,3-Trifluoropropyl trifluoromethanesulfonate CAS No. 120097-63-4

3,3,3-Trifluoropropyl trifluoromethanesulfonate

Cat. No. B2399020
M. Wt: 246.12
InChI Key: CFROLHNCACAAOW-UHFFFAOYSA-N
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Patent
US09133126B2

Procedure details

To a cold (−25° C.), stirred solution of 2,6-lutidine (18.38 mL, 158 mmol) in DCM (120 mL) was added Tf2O (24.88 mL, 147 mmol) over 3 min, and the mixture was stirred for 5 min. To the reaction mixture was added 3,3,3-trifluoropropan-1-ol (12 g, 105 mmol) over an interval of 3 min. After 2 hour, the reaction mixture was warmed to room temperature and stirred for 1 hour. The reaction mixture was concentrated to half its volume, then purified by loading directly on a silica gel column (330 g ISCO). The product was eluted with DCM to afford Preparation 1A (13.74 g, 53%) as a colorless oil.
Quantity
18.38 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
24.88 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
1A
Quantity
13.74 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C(C)=CC=CC=1C.[O:9]([S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18])S(C(F)(F)F)(=O)=O.[F:24][C:25]([F:30])([F:29])[CH2:26][CH2:27]O>C(Cl)Cl>[F:23][C:20]([F:21])([F:22])[S:17]([O:9][CH2:27][CH2:26][C:25]([F:30])([F:29])[F:24])(=[O:18])=[O:19]

Inputs

Step One
Name
Quantity
18.38 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24.88 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
FC(CCO)(F)F
Step Four
Name
1A
Quantity
13.74 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hour
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half its volume
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
The product was eluted with DCM
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
FC(S(=O)(=O)OCCC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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